molecular formula C8H7N3O3 B13198333 {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol

{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B13198333
M. Wt: 193.16 g/mol
InChI Key: WPVVLYWJBFHFPQ-UHFFFAOYSA-N
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Description

{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a nitro group at the 6-position and a methanol group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminopyridine with arylglyoxal and 4-hydroxypyran in a three-component reaction. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, making it an eco-friendly approach .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable synthetic protocols are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methanol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol.

    Substitution: Substitution reactions can yield various alkylated derivatives depending on the reagents used.

Scientific Research Applications

{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • {6-Methylimidazo[1,2-a]pyridin-3-yl}methanol
  • {6-Bromoimidazo[1,2-a]pyridin-3-yl}methanol
  • {6-Aminoimidazo[1,2-a]pyridin-3-yl}methanol

Uniqueness

{6-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, while the methanol group can participate in various substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(6-nitroimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7N3O3/c12-5-7-3-9-8-2-1-6(11(13)14)4-10(7)8/h1-4,12H,5H2

InChI Key

WPVVLYWJBFHFPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1[N+](=O)[O-])CO

Origin of Product

United States

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